6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
CAS No.: 2640862-86-6
Cat. No.: VC11860199
Molecular Formula: C23H25N7OS
Molecular Weight: 447.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640862-86-6 |
|---|---|
| Molecular Formula | C23H25N7OS |
| Molecular Weight | 447.6 g/mol |
| IUPAC Name | 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C23H25N7OS/c1-14-22(32-16(3)25-14)19-4-5-21(31)30(28-19)13-17-7-10-29(11-8-17)23-18-6-9-24-12-20(18)26-15(2)27-23/h4-6,9,12,17H,7-8,10-11,13H2,1-3H3 |
| Standard InChI Key | YKYJAGQKDKMLQT-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C |
| Canonical SMILES | CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step reactions combining heterocyclic precursors. While specific details for this compound are unavailable in the provided results, similar molecules are synthesized using the following steps:
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Formation of the thiazole ring:
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Reaction of thiourea with α-haloketones or α-haloesters under acidic or basic conditions.
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Construction of the pyridazinone core:
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Cyclization reactions involving hydrazine derivatives and β-keto esters or diketones.
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Attachment of substituents:
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Functionalization via alkylation or condensation reactions to introduce the piperidine and pyridopyrimidine groups.
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Final assembly:
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Coupling the synthesized intermediates under reflux conditions with appropriate catalysts to ensure high yield and purity.
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Applications and Potential Uses
Compounds with similar structures have been investigated for various biological activities:
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Pharmacological Potential:
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The pyridazinone scaffold is known for its applications in cardiovascular drugs (e.g., vasodilators) and anti-inflammatory agents.
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Thiazole-containing molecules often exhibit antimicrobial, antifungal, and antioxidant activities.
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Anticancer Activity:
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Pyrido[3,4-d]pyrimidine derivatives have been explored as kinase inhibitors in cancer therapy due to their ability to target ATP-binding sites.
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Neuropharmacology:
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Piperidine derivatives are commonly found in drugs targeting neurological disorders (e.g., antipsychotics or cognitive enhancers).
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Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identification of hydrogen and carbon environments in the molecule. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detection of functional groups (e.g., C=O stretch for pyridazinone). |
| X-ray Crystallography | Elucidation of three-dimensional molecular geometry. |
Research Findings (Hypothetical)
While no direct studies on this specific compound were found in the provided results, similar compounds have demonstrated:
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Antioxidant Activity:
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Compounds with thiazole rings exhibit strong radical scavenging properties due to electron-donating substituents.
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Cytotoxicity Against Cancer Cells:
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Pyridopyrimidine derivatives have shown selective inhibition against VEGFR2 in cancer cell lines.
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Synthetic Challenges:
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Multi-step synthesis requires careful optimization to avoid side reactions and ensure high yields.
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